![molecular formula C16H17N9O2 B13815070 4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine CAS No. 38432-19-8](/img/structure/B13815070.png)
4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[87002,7011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine is a complex organic compound characterized by its unique hexazatetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine typically involves multiple steps, including the formation of the hexazatetracyclic core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, nitration, and amination under controlled conditions. Specific reagents and catalysts are often employed to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to scale up the production process while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Functional groups on the hexazatetracyclic core can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine: Unique due to its specific hexazatetracyclic structure.
Other Hexazatetracyclic Compounds: Similar in structure but may differ in functional groups and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct chemical properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
38432-19-8 |
|---|---|
Molecular Formula |
C16H17N9O2 |
Molecular Weight |
367.37 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-13-nitro-6-N-propan-2-yl-1,3,5,8,9,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,12,14,16-octaene-4,6-diamine |
InChI |
InChI=1S/C16H17N9O2/c1-8(2)17-13-12-15(19-16(18-13)23(3)4)24-14(21-20-12)10-7-9(25(26)27)5-6-11(10)22-24/h5-8H,1-4H3,(H,17,18,19) |
InChI Key |
CJPNQUBNSDHCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=NC(=N1)N(C)C)N3C(=C4C=C(C=CC4=N3)[N+](=O)[O-])N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


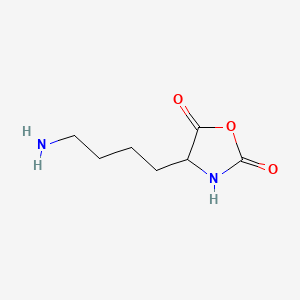
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![(2S)-2-[[3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13814999.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
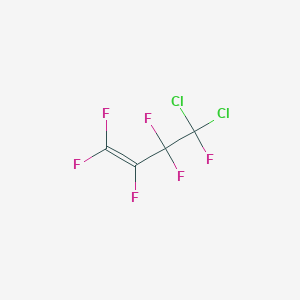
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
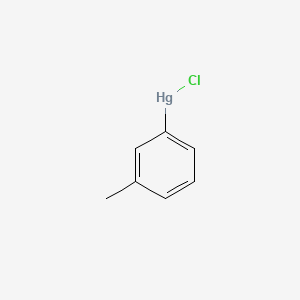
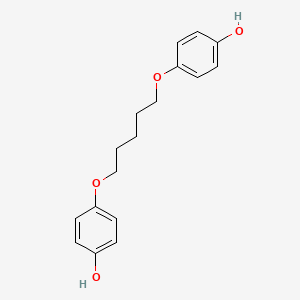

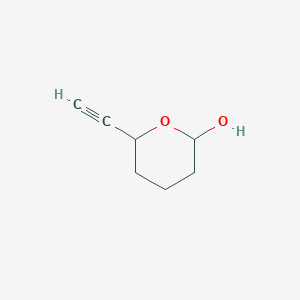
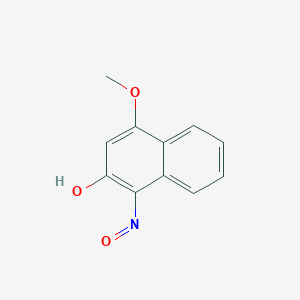
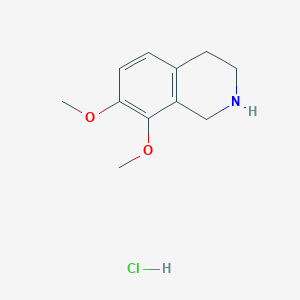
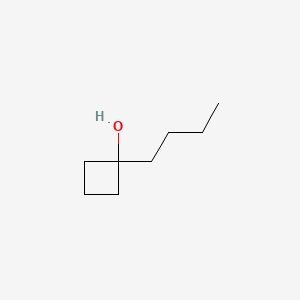
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
